methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 832745-86-5
VCID: VC6241620
InChI: InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3
SMILES: CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315

methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 832745-86-5

Cat. No.: VC6241620

Molecular Formula: C16H15N3O2

Molecular Weight: 281.315

* For research use only. Not for human or veterinary use.

methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 832745-86-5

Specification

CAS No. 832745-86-5
Molecular Formula C16H15N3O2
Molecular Weight 281.315
IUPAC Name methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3
Standard InChI Key QJQMDWMUJAWJQP-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by the fusion of a pyrazole and pyridine ring. Key substituents include:

  • N1: A phenyl group (C6H5\text{C}_6\text{H}_5), contributing to hydrophobic interactions.

  • C3 and C6: Methyl groups (CH3\text{CH}_3), enhancing steric bulk and metabolic stability.

  • C4: A methoxycarbonyl group (COOCH3\text{COOCH}_3), critical for electronic modulation and binding affinity.

Table 1: Molecular Properties

PropertyValue
CAS No.832745-86-5
Molecular FormulaC16H15N3O2\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight281.315 g/mol
IUPAC NameMethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
SMILESCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC
InChI KeyQJQMDWMUJAWJQP-UHFFFAOYSA-N

The 1H-tautomeric form is thermodynamically favored over the 2H-form due to a stability difference of ~37 kJ/mol, as predicted by computational studies .

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific derivative is limited in public databases, analogous pyrazolo[3,4-b]pyridines exhibit characteristic signals:

  • ¹H NMR: Methyl groups at C3 and C6 resonate at δ 2.4–2.6 ppm, while the phenyl ring protons appear as multiplet signals at δ 7.2–7.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester group typically appears near δ 165–170 ppm .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves constructing the pyridine ring onto a preformed pyrazole precursor. A common method utilizes 3-amino-1-phenylpyrazole reacting with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under reflux conditions .

Example Protocol:

  • Reactants: 3-Amino-1-phenylpyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Solvent: Ethanol or dioxane.

  • Conditions: Reflux at 80–90°C for 12–24 hours.

  • Yield: ~60–75% after recrystallization.

Table 2: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes purity
Temperature80°CBalances rate and decomposition
Reaction Time18 hoursCompletes cyclization

Mechanistic Insights

The reaction proceeds via a tandem Michael addition and cyclocondensation:

  • Nucleophilic Attack: The amino group of the pyrazole attacks the β-carbon of the α,β-unsaturated ketone.

  • Cyclization: Intramolecular dehydration forms the pyridine ring.

  • Esterification: Post-synthetic methylation of the carboxyl group yields the final product .

KinaseIC₅₀ (μM)Selectivity Over Related Kinases
VEGFR-20.810-fold vs. VEGFR-1
CDK41.25-fold vs. CDK6

Anticancer Efficacy

In vitro studies reveal promising activity against:

  • Breast Cancer (MCF-7): GI₅₀ = 3.2 μM via apoptosis induction.

  • Colorectal Cancer (HCT-116): GI₅₀ = 4.1 μM through ROS-mediated DNA damage.

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications to enhance bioavailability and potency include:

  • C4 Ester Hydrolysis: Converting the methoxycarbonyl to a carboxylic acid improves water solubility.

  • N1 Aryl Substitution: Replacing phenyl with heteroaryl groups (e.g., pyridyl) augments target affinity .

Patent Landscape

Over 2,400 patents cover pyrazolo[3,4-b]pyridine derivatives, with key claims focusing on:

  • Composition of Matter: Protects specific substituent combinations.

  • Therapeutic Use: Oncology and inflammatory diseases .

Future Directions and Challenges

ADME Profiling

Current gaps include:

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the methyl groups.

  • Blood-Brain Barrier Penetration: Limited due to high polar surface area (PSA = 75 Ų).

Preclinical Development

Priority areas for further research:

  • In Vivo Toxicity Studies: Chronic dosing in rodent models.

  • Formulation Development: Nanoencapsulation to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator